Cas no 158397-54-7 (3-(oxiran-2-yl)-1H-pyrrole)

3-(Oxiran-2-yl)-1H-pyrrole is a heterocyclic compound featuring both an epoxide (oxirane) and a pyrrole moiety, making it a versatile intermediate in organic synthesis. The presence of the reactive oxirane ring allows for ring-opening reactions, enabling functionalization under mild conditions, while the pyrrole group contributes to its utility in constructing complex nitrogen-containing frameworks. This compound is particularly valuable in pharmaceutical and agrochemical research, where its bifunctional reactivity facilitates the development of novel bioactive molecules. Its stability under controlled conditions and compatibility with a range of synthetic methodologies further enhance its applicability in fine chemical synthesis.
3-(oxiran-2-yl)-1H-pyrrole structure
3-(oxiran-2-yl)-1H-pyrrole structure
Product name:3-(oxiran-2-yl)-1H-pyrrole
CAS No:158397-54-7
MF:C6H7NO
Molecular Weight:109.125881433487
CID:5765718
PubChem ID:22906680

3-(oxiran-2-yl)-1H-pyrrole 化学的及び物理的性質

名前と識別子

    • SCHEMBL8832074
    • EN300-1837320
    • 3-(oxiran-2-yl)-1H-pyrrole
    • 158397-54-7
    • 1H-Pyrrole, 3-(2-oxiranyl)-
    • インチ: 1S/C6H7NO/c1-2-7-3-5(1)6-4-8-6/h1-3,6-7H,4H2
    • InChIKey: ZHSKDDLRENFXIP-UHFFFAOYSA-N
    • SMILES: O1CC1C1C=CNC=1

計算された属性

  • 精确分子量: 109.052763847g/mol
  • 同位素质量: 109.052763847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 94.5
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.3Ų
  • XLogP3: 0.2

じっけんとくせい

  • 密度みつど: 1.257±0.06 g/cm3(Predicted)
  • Boiling Point: 258.0±20.0 °C(Predicted)
  • 酸度系数(pKa): 16.79±0.50(Predicted)

3-(oxiran-2-yl)-1H-pyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1837320-5g
3-(oxiran-2-yl)-1H-pyrrole
158397-54-7
5g
$3065.0 2023-09-19
Enamine
EN300-1837320-0.5g
3-(oxiran-2-yl)-1H-pyrrole
158397-54-7
0.5g
$1014.0 2023-09-19
Enamine
EN300-1837320-1.0g
3-(oxiran-2-yl)-1H-pyrrole
158397-54-7
1g
$1057.0 2023-06-02
Enamine
EN300-1837320-10.0g
3-(oxiran-2-yl)-1H-pyrrole
158397-54-7
10g
$4545.0 2023-06-02
Enamine
EN300-1837320-1g
3-(oxiran-2-yl)-1H-pyrrole
158397-54-7
1g
$1057.0 2023-09-19
Enamine
EN300-1837320-2.5g
3-(oxiran-2-yl)-1H-pyrrole
158397-54-7
2.5g
$2071.0 2023-09-19
Enamine
EN300-1837320-5.0g
3-(oxiran-2-yl)-1H-pyrrole
158397-54-7
5g
$3065.0 2023-06-02
Enamine
EN300-1837320-0.25g
3-(oxiran-2-yl)-1H-pyrrole
158397-54-7
0.25g
$972.0 2023-09-19
Enamine
EN300-1837320-0.05g
3-(oxiran-2-yl)-1H-pyrrole
158397-54-7
0.05g
$888.0 2023-09-19
Enamine
EN300-1837320-0.1g
3-(oxiran-2-yl)-1H-pyrrole
158397-54-7
0.1g
$930.0 2023-09-19

3-(oxiran-2-yl)-1H-pyrrole 関連文献

3-(oxiran-2-yl)-1H-pyrroleに関する追加情報

Introduction to 3-(oxiran-2-yl)-1H-pyrrole (CAS No. 158397-54-7) and Its Emerging Applications in Chemical Biology

The compound 3-(oxiran-2-yl)-1H-pyrrole (CAS No. 158397-54-7) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, combining a pyrrole core with an oxirane functional group, make it a versatile scaffold for the development of novel bioactive molecules. This introduction explores the compound's chemical properties, synthetic pathways, and its role in cutting-edge research, particularly highlighting recent advancements in drug discovery and molecular interactions.

At the heart of 3-(oxiran-2-yl)-1H-pyrrole lies the pyrrole ring, a heterocyclic aromatic structure renowned for its presence in numerous biologically relevant molecules, including heme groups and various pharmaceuticals. The pyrrole moiety is characterized by its rich electronic properties, which allow it to participate in hydrogen bonding, metal coordination, and π-stacking interactions—properties that are exploited in drug design to enhance binding affinity and specificity. The presence of an oxirane (epoxide) group at the 3-position introduces additional reactivity, enabling nucleophilic ring-opening reactions that can be leveraged to construct more complex molecular architectures.

The chemical reactivity of 3-(oxiran-2-yl)-1H-pyrrole stems from the strained three-membered ring of the oxirane. This strain makes the epoxide highly susceptible to attack by nucleophiles, such as amines, thiols, and alcohols, facilitating the formation of stable adducts. Such reactivity has been harnessed in recent years to develop novel conjugates for targeted drug delivery systems. For instance, researchers have utilized this compound to create prodrugs that release active pharmaceutical ingredients (APIs) in response to specific biological triggers, thereby improving bioavailability and reducing systemic toxicity.

In the context of medicinal chemistry, the combination of a pyrrole and an oxirane offers a privileged scaffold for designing molecules with enhanced pharmacological properties. Recent studies have demonstrated that derivatives of 3-(oxiran-2-yl)-1H-pyrrole exhibit promising activity against various therapeutic targets. Notably, modifications at the 5-position of the pyrrole ring have been explored to modulate interactions with biological receptors. For example, a series of analogs has shown inhibitory effects on enzymes implicated in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.

One particularly intriguing application of this compound is in the development of protease inhibitors. The oxirane group can be strategically incorporated into peptidomimetics designed to mimic natural substrates or transition-state analogs of target proteases. By leveraging computational modeling and structure-based drug design techniques, researchers have identified optimized derivatives that exhibit picomolar affinity while maintaining favorable pharmacokinetic profiles. These findings underscore the compound's utility as a building block for next-generation antiviral and anticancer agents.

The synthetic accessibility of 3-(oxiran-2-yl)-1H-pyrrole is another key factor contributing to its widespread adoption in research settings. Efficient synthetic routes have been developed that involve cyclization reactions starting from readily available precursors such as β-ketoesters or enamines. Advances in catalytic methods have further streamlined these processes, enabling scalable production for both academic and industrial applications. This accessibility has spurred innovation across multiple disciplines, including materials science and agrochemical research.

Recent breakthroughs in bioconjugation techniques have expanded the utility of 3-(oxiran-2-yl)-1H-pyrrole beyond small-molecule drug discovery. Researchers have employed this scaffold to develop probes for imaging applications, where its ability to form stable linkages with fluorophores or bioactive tags enhances signal intensity and duration. In addition, its incorporation into polymer matrices has led to novel materials with tunable mechanical and optical properties, opening doors for applications in biodegradable scaffolds and smart coatings.

The integration of machine learning and artificial intelligence into drug discovery workflows has further accelerated the exploration of 3-(oxiran-2-yl)-1H-pyrrole derivatives. Predictive models trained on large datasets have identified novel analogs with enhanced potency or selectivity against disease-causing targets. These computational approaches complement traditional experimental screening methods by rapidly narrowing down promising candidates for further validation. Such interdisciplinary collaborations highlight the compound's central role in modern chemical biology research.

Looking ahead, the future prospects for 3-(oxiran-2-yl)-1H-pyrrole are boundless as new methodologies emerge and our understanding of biological systems deepens. Ongoing research aims to expand its applicability by exploring unconventional modifications, such as photoredox-active functional groups or bioorthogonal linkers compatible with living systems. As synthetic chemists continue to refine their techniques and biologists uncover new therapeutic targets, this versatile molecule is poised to remain at the forefront of innovation.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm